Enantiomeric Purity Specification vs. Racemate and R-Enantiomer
The (S)-enantiomer (CAS 30315-46-9) is the required chiral building block for the industrial synthesis of (S)-timolol, a β-blocker. The racemate (CAS 22741-52-2) cannot be used as a direct substitute because it contains an equal proportion of the inactive (R)-enantiomer (CAS 59207-70-4). The (R)-enantiomer is itself designated as an impurity (Timolol Impurity 10) [1]. In a validated analytical method for monitoring industrial synthesis, the enantiomeric excess (e.e.) of the (S)-enantiomer was measured across a range from 0 to 94% [2]. This demonstrates the need for a defined, high e.e. starting material to ensure the final drug's stereochemical purity and potency.
| Evidence Dimension | Required Stereochemistry for Synthesis |
|---|---|
| Target Compound Data | Required (S)-enantiomer for (S)-timolol synthesis; measured e.e. range 0–94% |
| Comparator Or Baseline | Racemate (CAS 22741-52-2) and (R)-enantiomer (CAS 59207-70-4) |
| Quantified Difference | The (R)-enantiomer is an impurity (Timolol Impurity 10) and not the desired active intermediate. |
| Conditions | Industrial synthesis of (S)-timolol; analytical validation via HPLC-ELSD. |
Why This Matters
Procurement of the correct (S)-enantiomer with verifiable e.e. is non-negotiable for synthesizing the active (S)-timolol and avoiding the introduction of the inactive or antagonistic (R)-isomer.
- [1] SynZeal Research Pvt Ltd. Timolol Impurity 10 (CAS 59207-70-4) technical datasheet. View Source
- [2] Toussaint B, Duchateau ALL, van der Wal S, Albert A, Hubert P, Crommen J. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. J Chromatogr A. 2000;890(2):239-249. doi:10.1016/S0021-9673(00)00609-9 View Source
